molecular formula C18H19NO4S B2764147 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide CAS No. 2034600-82-1

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide

Cat. No.: B2764147
CAS No.: 2034600-82-1
M. Wt: 345.41
InChI Key: QSFPAQDMRNIKJW-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide is a synthetic benzofuran derivative supplied for research and development purposes. The compound features a benzofuran core, a hydroxypropyl linker, and a phenylmethanesulfonamide group, presenting a complex structure of interest in medicinal chemistry exploration. Benzofuran-based compounds are recognized as important scaffolds in pharmaceutical research due to their wide spectrum of reported biological activities . Structurally related benzofuran compounds have demonstrated significant potential in preclinical studies, including selective enhancement of impulse-propagation mediated release of catecholamines and serotonin in the brain , and have been investigated as key structural motifs in developing agents with anticancer, antibacterial, and antifungal properties . The molecular framework of this compound suggests potential for interaction with various enzymatic targets and biological pathways, particularly those involving neurotransmitter systems and cellular proliferation mechanisms . Researchers value this structural class for its drug-like properties and ability to participate in diverse intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic forces . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-18(20,17-11-15-9-5-6-10-16(15)23-17)13-19-24(21,22)12-14-7-3-2-4-8-14/h2-11,19-20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFPAQDMRNIKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two key intermediates (Figure 1):

  • 2-(1-Benzofuran-2-yl)-2-hydroxypropylamine (Intermediate A).
  • Phenylmethanesulfonyl chloride (Intermediate B).

Coupling these intermediates via a nucleophilic substitution or amidation reaction forms the final product.

Detailed Preparation Methods

Synthesis of Intermediate A: 2-(1-Benzofuran-2-yl)-2-Hydroxypropylamine

Method 1: Epoxide Ring-Opening

  • Benzofuran epoxidation : React benzofuran with epichlorohydrin under basic conditions to form 2-(benzofuran-2-yl)oxirane.
  • Ammonolysis : Treat the epoxide with aqueous ammonia at 60°C for 6 hours to yield Intermediate A.
    • Yield : ~58% (crude), purified via recrystallization.

Method 2: Mannich Reaction

  • Condense benzofuran-2-carbaldehyde with nitroethane and ammonium acetate in ethanol to form 2-(1-benzofuran-2-yl)-2-nitropropan-1-ol.
  • Reduce the nitro group using H₂/Pd-C in methanol to obtain Intermediate A.
    • Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexane).

Synthesis of Intermediate B: Phenylmethanesulfonyl Chloride

  • Chlorosulfonation : React toluene with chlorosulfonic acid at 0°C to form benzenesulfonyl chloride.
  • Grignard Addition : Treat with benzyl magnesium bromide to yield phenylmethanesulfonyl chloride.
    • Purity : >95% (confirmed by ¹H NMR).

Coupling Reaction: Formation of the Target Compound

Method 1: Direct Sulfonylation

  • Dissolve Intermediate A (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add triethylamine (2.5 equiv) as a base, followed by dropwise addition of Intermediate B (1.2 equiv) at 0°C.
  • Stir at room temperature for 12 hours.
  • Purify via flash chromatography (SiO₂, DCM/methanol 95:5).
    • Yield : 65–70%.

Method 2: Microwave-Assisted Synthesis

  • Mix Intermediates A and B in acetonitrile with K₂CO₃ as a base.
  • Irradiate at 100°C for 20 minutes under microwave conditions.
  • Isolate the product by filtration and recrystallize from ethanol.
    • Yield : 78%.

Optimization and Scale-Up

Reaction Condition Screening

Parameter Optimal Value Impact on Yield
Temperature 25°C Maximizes selectivity
Solvent DCM Enhances solubility
Base Triethylamine Minimizes side reactions
Reaction Time 12 hours Balances conversion and degradation

Industrial Scale-Up Considerations

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time (e.g., 30% faster than batch processes).
  • In-line Analytics : Use FTIR to monitor sulfonylation progress in real time.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, Ar-H), 7.45–7.30 (m, 5H), 6.85 (s, 1H, benzofuran), 4.15 (s, 2H, SO₂CH₂), 3.95 (m, 1H, CH), 1.55 (s, 3H, CH₃).
  • HRMS : m/z 346.1218 [M+H]⁺ (calc. 346.1214).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring typically yields quinones, while reduction can produce dihydrobenzofurans .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

2.1.1. 1-Phenyl-2-propylaminopentane (PPAP)
  • Structure: PPAP features a phenyl group attached to a propylaminopentane backbone.
  • Function: A CNS stimulant with tyramine uptake inhibition, enhancing catecholaminergic activity without monoamine oxidase (MAO) inhibition. It improves motility and cognitive performance in low doses .
  • Comparison : Unlike the target compound, PPAP lacks a benzofuran ring and sulfonamide group. However, both share phenyl moieties, which may contribute to CNS-targeted interactions. The sulfonamide in the target compound could modify bioavailability or receptor specificity compared to PPAP’s amine-driven mechanism .
2.1.2. Dioleyl EDTHP-Monium Methosulfate (CAS 37838-38-3)
  • Structure : Contains a methosulfate group and oleyl chains.
  • Function : Used as an antistatic agent in cosmetics due to its surfactant properties .
  • Comparison : While both compounds include sulfur-containing groups (sulfonamide vs. methosulfate), the target’s benzofuran and hydroxypropyl groups suggest divergent applications. The cosmetic compound’s lipophilic oleyl chains contrast with the target’s aromatic and polar substituents, highlighting differences in solubility and functional roles .

Functional Analogues

2.2.1. Sulfonamide Derivatives in Cosmetics
  • Example : DIOLEOYL EDTHP-MONIUM METHOSULFATE
  • Function : Acts as an antistatic agent via ionic interactions .
  • Comparison : The target compound’s sulfonamide group may similarly stabilize charge interactions, but its benzofuran ring could introduce antioxidant or photostable properties absent in simpler sulfates.
2.2.2. Benzofuran-Containing Pharmaceuticals
  • Example: Amiodarone (non-sulfonamide benzofuran derivative)
  • Function : Antiarrhythmic agent leveraging benzofuran’s aromaticity for membrane interactions.

Key Observations:

Pharmacological Potential: PPAP’s CNS activity suggests the target compound could be explored for neuromodulatory roles, though its sulfonamide may alter pharmacokinetics .

Structural Advantages : The benzofuran-sulfonamide combination may offer synergistic bioactivity (e.g., antioxidant + receptor binding) compared to simpler analogs.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Chemical Formula : C17H19NO4S
  • Molecular Weight : 341.40 g/mol
  • IUPAC Name : this compound

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzofuran derivatives against various viral targets. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Molecular docking studies indicate strong binding affinities, suggesting that these compounds could serve as effective inhibitors in antiviral therapy .

Enzyme Inhibition

Benzofuran derivatives are known for their ability to inhibit key enzymes involved in disease processes. The compound has been evaluated for its interaction with various enzyme targets. For example, structural motifs containing benzofuran have shown promising results against enzymes implicated in cancer and inflammatory diseases, indicating a broad spectrum of biological activity .

Study on HCV Inhibition

In a study focusing on the inhibitory mechanism of benzofuran derivatives against HCV, it was found that certain structural modifications significantly increased binding affinity and inhibitory potency. The molecular dynamics simulations revealed that the compound's interactions with critical amino acid residues in the enzyme active site were crucial for its inhibitory action .

CompoundBinding Affinity (Kcal/mol)Target Enzyme
BF-9-16.09HCV NS5B
BF-12-15.75HCV NS5B
BF-13-15.82HCV NS5B

This data suggests that this compound could be optimized for enhanced antiviral activity.

Anti-Cancer Activity

Another area of interest is the anti-cancer potential of benzofuran derivatives. Research has shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and inhibition of cell proliferation signals .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, making it a candidate for further development in medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide?

Answer:
The synthesis typically involves multi-step reactions starting with benzofuran derivatives and sulfonamide precursors. A common approach includes:

Intermediate Preparation : Reacting 1-benzofuran-2-yl-propanol with a sulfonating agent (e.g., phenylmethanesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .

Coupling : Nucleophilic substitution or amidation to link the benzofuran-hydroxylpropyl moiety to the sulfonamide group. Reaction conditions (temperature: 0–25°C; time: 4–12 hours) must be optimized to avoid side products .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) to confirm the benzofuran aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Peaks at ~1340 cm1^{-1} (S=O symmetric stretch) and ~1150 cm1^{-1} (S=O asymmetric stretch) validate the sulfonamide group .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the hydroxypropyl and benzofuran groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Key variables include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide coupling .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during sulfonylation .
  • DOE Approaches : Factorial design experiments to test molar ratios (e.g., 1:1.2 benzofuran:sulfonyl chloride) and reaction times .

Advanced: How can researchers resolve discrepancies in spectral data during structural validation?

Answer:

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • Isotopic Labeling : Use 2^2H or 13^13C-labeled intermediates to trace unexpected peaks in complex spectra .
  • Crystal Structure Correlation : Overlay X-ray-derived bond angles/torsion angles with NMR-derived NOE data to confirm conformers .

Basic: What are common impurities in the synthesis of this compound, and how are they analyzed?

Answer:

  • Byproducts : Unreacted sulfonyl chloride (detected via TLC, Rf_f = 0.8 in ethyl acetate) or hydroxylpropyl dehydration products .
  • Analysis : HPLC-MS (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm quantifies impurities <0.1% .

Advanced: What strategies are used to evaluate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via LC-MS over 24–72 hours .
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures and hygroscopicity .
  • Light Exposure Tests : UV-Vis spectroscopy post-UV irradiation (λ = 254 nm) to detect photolytic byproducts .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Answer:

  • Enzyme Inhibition : Screen against COX-2 or 5-LOX using fluorometric assays (IC50_{50} determination) .
  • Antibacterial Activity : Broth microdilution (MIC against S. aureus and E. coli) with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Analog Synthesis : Modify the benzofuran substituents (e.g., electron-withdrawing groups at position 5) or sulfonamide’s aryl group .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity data .
  • Binding Assays : SPR or ITC to measure affinity for target proteins (e.g., kinases or GPCRs) .

Advanced: What mechanistic studies are recommended to elucidate its biological mode of action?

Answer:

  • Gene Expression Profiling : RNA-seq on treated vs. untreated cells to identify dysregulated pathways .
  • Western Blotting : Assess protein targets (e.g., Bcl-2, caspase-3) in apoptosis or inflammation pathways .
  • Molecular Docking : AutoDock Vina to predict interactions with active sites (e.g., COX-2 PDB: 3LN1) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors .
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO3_3 before disposal .

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